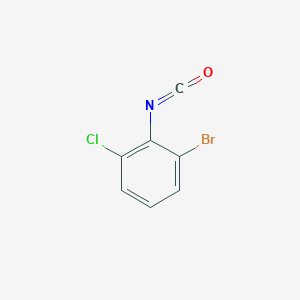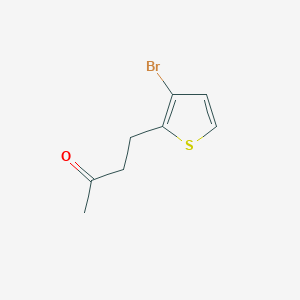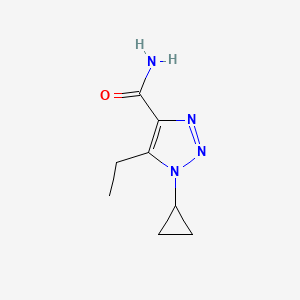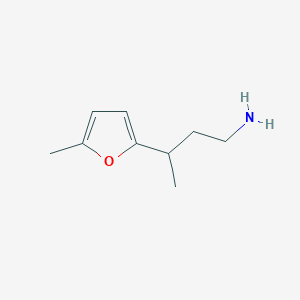![molecular formula C8H13NO2 B13611729 Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2R,5R)-3-azabicyclo[320]heptane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
The synthesis of Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate can be achieved through several routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate can be compared with other similar compounds such as:
Methyl (1S,2R,5S)-2-hydroxybicyclo[3.2.0]heptane-6-carboxylate: This compound shares a similar bicyclic structure but differs in functional groups and stereochemistry.
Methyl (1S,2R,5S,6S)-2-hydroxybicyclo[3.2.0]heptane-6-carboxylate: Another structurally related compound with variations in functional groups and stereochemistry. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-6-3-2-5(6)4-9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
AUXJVEXUKVGUQG-LYFYHCNISA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@H]2CC[C@H]2CN1 |
Kanonische SMILES |
COC(=O)C1C2CCC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)

![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)


![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)



![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
